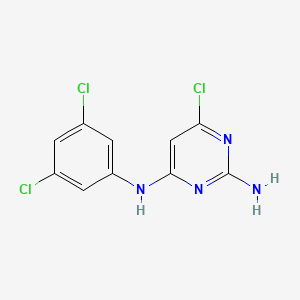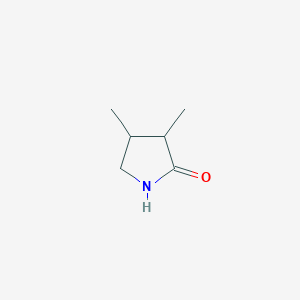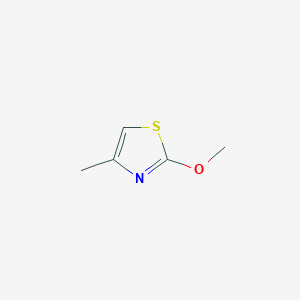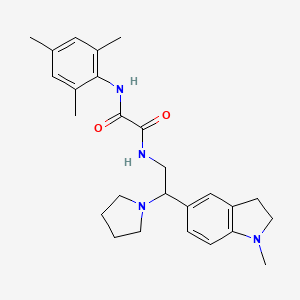
6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” is a chemical compound used in diverse scientific research. It is a pyrimidine derivative, which are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .Molecular Structure Analysis
The molecular formula of “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” is C10H7Cl3N4. It has an average mass of 289.548 Da and a monoisotopic mass of 287.973633 Da .Chemical Reactions Analysis
The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Researchers have developed new diamine monomers containing heterocyclic pyridine groups for the synthesis of novel polyimides with high thermal stability and mechanical properties. These materials are of interest due to their potential applications in high-performance polymers with excellent solvent resistance and thermal properties. The synthesis involves polycondensation reactions with aromatic tetracarboxylic dianhydrides, resulting in polymers that can be processed into films with high tensile modulus and thermal stability above 550°C (Wang, Liou, Liaw, & Huang, 2008).
Crystal Structure Analysis
The crystal structures of pyrimethamine (an antifolate drug) and its derivatives have been extensively studied. These analyses provide insights into the molecular interactions, such as hydrogen bonding patterns, which are crucial for understanding the drug's biological activity and potential for developing new therapeutic agents. For example, studies on pyrimethamine benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveal complex hydrogen-bonded motifs that could inform the design of new drugs with enhanced efficacy and specificity (Balasubramani, Muthiah, & Lynch, 2007).
Fluorescent Polyimides for Sensing Applications
Novel polyimides derived from diamines with heterocyclic pyridine and triphenylamine substituents have been synthesized, showing promise as materials for sensing applications. These polyimides exhibit fluorescence upon protonation, which can be modulated by the acid concentration, suggesting their potential use as fluorescent sensors or switches (Wang, Liou, Liaw, & Chen, 2008).
Antimicrobial and Antiviral Activity
Research into pyrimidine derivatives has also highlighted their potential in developing new antimicrobial and antiviral agents. For instance, the synthesis and biological evaluation of new derivatives have been conducted, showing inhibitory activity against various microbial strains. Such studies are vital for discovering new compounds that could lead to effective treatments against resistant microbial and viral infections (Jafar, Al-Dahmoshi, Almamoori, Al-Khafajii, & Al-Masoudi, 2013).
Future Directions
The future directions for “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” could involve further exploration of its potential pharmacological applications. Given the wide range of biological activities exhibited by pyrimidine derivatives, there is potential for this compound to be used in the development of new drugs or therapies .
properties
IUPAC Name |
6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N4/c11-5-1-6(12)3-7(2-5)15-9-4-8(13)16-10(14)17-9/h1-4H,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVRWTGJPUZAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2853764.png)

![N-[3-(8-Methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2853768.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2853769.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2853770.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2853775.png)
![N-(3-fluoro-4-methylphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853776.png)



![methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2853781.png)

